molecular formula C24H31ClN4OS B2822357 N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477302-27-5

N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2822357
CAS No.: 477302-27-5
M. Wt: 459.05
InChI Key: BHWFKAWIWZAYCE-UHFFFAOYSA-N
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Description

N-{[5-(Butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5, a 2-chlorophenyl group at position 4, and an adamantane-1-carboxamide moiety linked via a methyl group at position 2. This compound’s structural complexity combines the rigid, lipophilic adamantane scaffold with a heterocyclic triazole ring, which is often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN4OS/c1-2-3-8-31-23-28-27-21(29(23)20-7-5-4-6-19(20)25)15-26-22(30)24-12-16-9-17(13-24)11-18(10-16)14-24/h4-7,16-18H,2-3,8-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWFKAWIWZAYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

    Attachment of the Butylsulfanyl Group: The butylsulfanyl group is added through a thiolation reaction, typically using a butylthiol reagent in the presence of a base.

    Formation of the Adamantane Core: The adamantane core is incorporated through a Friedel-Crafts alkylation reaction, where an adamantane derivative reacts with the triazole intermediate.

    Final Coupling Reaction: The final step involves coupling the triazole-adamantane intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and antifungal agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional group diversity.

    Industrial Chemistry: The compound is investigated for its potential as a catalyst or catalyst precursor in various chemical reactions, including polymerization and oxidation processes.

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to the inhibition of microbial growth.

    Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication or protein synthesis, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Triazole Substituents Molecular Weight (g/mol) Reported Bioactivity/Applications References
N-{[5-(Butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (Target) 5: Butylsulfanyl (C₄H₉S); 4: 2-chlorophenyl ~444* Inferred: Potential antiviral/chemotherapeutic activity (based on triazole-adamantane hybrids)
N-{[5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (BA70807) 5: Benzylsulfanyl (C₆H₅CH₂S); 4: 2-methoxyphenyl 488.64 Not explicitly stated; research use only (structural data available)
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole 5: Adamantyl; 3: 2-methoxyethylsulfanyl; 4: phenyl ~375† Investigated as a chemotherapeutic agent; crystal structure resolved
N-[(5-Butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide 5: Branched butan-2-ylsulfanyl; 4: butyl ~435* Structural data available; potential pharmacokinetic differences due to branching
Triazole-Schiff base benzopyranone derivatives (e.g., from ) Variable substituents (e.g., benzopyranone-Schiff bases) 350–450 Antiviral activity against cucumber mosaic virus (500 mg/L concentration)

*Estimated based on molecular formula (target compound: C₂₃H₂₉ClN₄OS; branched analog: C₂₂H₃₆N₄OS).
†Approximate value derived from molecular formula (C₂₀H₂₇N₃OS).

Key Observations :

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound introduces electron-withdrawing properties, which may improve metabolic stability compared to the 2-methoxyphenyl group in BA70807 (electron-donating) . This could enhance binding to hydrophobic enzyme pockets or reduce oxidative metabolism. The 2-methoxyethylsulfanyl group in the phenyl-substituted analog () introduces polarity, which may improve aqueous solubility .

Adamantane Role :

  • Adamantane derivatives are prized for their rigidity and ability to mimic hydrophobic peptide motifs. The adamantane-1-carboxamide moiety in the target compound and BA70807 likely enhances blood-brain barrier penetration, a trait observed in other adamantane-based drugs (e.g., rimantadine) .

Structural Insights :

  • Crystallographic data for the phenyl-substituted analog () revealed planar triazole ring geometry, with the adamantyl group adopting a chair conformation. This structural rigidity may contribute to target selectivity .
  • The branched butan-2-ylsulfanyl group () introduces steric hindrance, which could reduce enzymatic degradation compared to linear alkyl chains .

Biological Activity Trends :

  • Triazole-Schiff base derivatives () demonstrated antiviral activity at high concentrations (500 mg/L), suggesting that further optimization of substituents (e.g., incorporating adamantane) might enhance potency .

Biological Activity

N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Chemical Structure and Synthesis

The compound features a triazole ring, an adamantane core, and a butylsulfanyl group. The general synthetic route includes several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
  • Introduction of the Adamantane Core : The core is integrated via nucleophilic substitution reactions.
  • Addition of Substituents : The butylsulfanyl and chlorophenyl groups are introduced through substitution reactions using organometallic reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The triazole ring is known to inhibit enzymes such as cytochrome P450, which play a crucial role in various metabolic pathways.
  • The adamantane core enhances the stability and bioavailability of the compound, facilitating its interaction with cellular targets.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi by disrupting cell membrane integrity or inhibiting essential metabolic processes.

Anticancer Properties

Studies have explored the anticancer potential of this compound. In vitro experiments have demonstrated that it can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. For example, compounds with similar structures have been shown to activate p53-dependent pathways, leading to cell cycle arrest and apoptosis in tumor cells .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
1,2,4-Triazole DerivativesAntifungal, AntibacterialCell membrane disruption
Adamantane DerivativesAntiviralStabilization of viral particles

Case Studies

  • Anticancer Activity : In a study involving glioblastoma multiforme (GBM) cells, derivatives similar to this compound were shown to significantly reduce tumor growth both in vitro and in vivo by inducing cell cycle arrest at the G0/G1 phase and activating apoptosis-associated proteins .
  • Antimicrobial Efficacy : A comparative study on triazole derivatives revealed that compounds with similar structural motifs exhibited potent activity against resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant pathogens.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, and how can purity be optimized?

  • Methodology : Synthesis involves multi-step organic reactions, including cyclization of hydrazinecarbothioamide precursors in alkaline media and subsequent alkylation with α-halogenoalkanes in n-butanol. Key steps include:

  • Cyclization under controlled pH and temperature (e.g., 0.1 mol KOH, 1-hour reflux) .
  • Alkylation with 1-bromoalkanes to introduce the butylsulfanyl group .
    • Purity Optimization : Use spectroscopic validation (NMR, MS) and purification via recrystallization (e.g., n-butanol/dioxane mixtures) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm; triazole ring protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~466.7 g/mol) .
    • Advanced Methods : X-ray crystallography for bond-length/angle analysis (e.g., triazole-adamantane dihedral angles) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Limited water solubility; highly soluble in organic solvents (e.g., DMF, DMSO) .
  • Stability : Stable at room temperature; sensitive to strong acids/bases due to the triazole and amide bonds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Derivatization : Modify the butylsulfanyl chain (e.g., substituent length, branching) to assess impact on bioactivity .
  • Adamantane Substitution : Replace 2-chlorophenyl with other aryl groups (e.g., 4-fluorophenyl) to evaluate target affinity .
    • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., fungal lanosterol 14α-demethylase) .

Q. What contradictory findings exist regarding its antimicrobial activity, and how can they be resolved?

  • Contradictions : Discrepancies in antifungal efficacy against Candida spp. (e.g., MIC ranging from 2–32 µg/mL) .
  • Resolution Strategies :

  • Standardize assay conditions (e.g., broth microdilution per CLSI guidelines).
  • Evaluate membrane permeability via fluorescence assays to confirm target engagement .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 .
  • MD Simulations : Assess stability of adamantane-triazole conformers in lipid bilayers (GROMACS) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthesis yields (e.g., 70–92%)?

  • Root Causes : Variability in alkylation efficiency and purification methods .
  • Mitigation :

  • Optimize reaction time/temperature (e.g., 12-hour reflux for alkylation).
  • Employ column chromatography for intermediates .

Physical-Chemical Properties Table

PropertyValue/DescriptionReference
Molecular FormulaC₂₄H₃₀ClN₄OS
Molecular Weight~466.7 g/mol
Melting Point145–148°C (recrystallized)
Solubility in DMSO>50 mg/mL
LogP (Predicted)4.2 ± 0.3

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